Summary of the Application: “Benzoic acid, 4-acetyl-, methyl ester” is a chemical compound with the formula
C10H10O3C_{10}H_{10}O_{3}C10H10O3
. It has been studied for its electron affinity .Methods of Application or Experimental Procedures: The compound was characterized using 1H-NMR and FT-IR spectroscopy . The degree of O-acyl substitution of the products was determined to be in a range of 1.17–1.83 .
Results or Outcomes: The electron affinity of the compound was determined to be 0.963 ± 0.087 eV . This data was compiled by John E. Bartmess .
Methods of Application or Experimental Procedures: The esters were prepared using a phosphoryl mixed anhydride method . The products were characterized by 1H-NMR and FT-IR spectroscopy .
Results or Outcomes: FT-IR analysis revealed that the degree of O-acyl substitution of the products was in a range of 1.17–1.83 . The solubility of the products improved with increased degree of acid substitution .
Summary of the Application: “Benzoic acid, 4-hydroxy-, methyl ester” from Smilax zeylanica Linn has been studied as a potential inhibitor of the CD27/CD70 signaling pathway .
Methods of Application or Experimental Procedures: The compound was extracted from Smilax zeylanica Linn and tested for its inhibitory effects on the CD27/CD70 signaling pathway .
Results or Outcomes: The compound was found to be a potent inhibitor of the CD27/CD70 signaling pathway .
Summary of the Application: Polyethylene terephthalate (PET), a type of polyester, is made from terephthalic acid and ethylene glycol monomers . It is used in many fabrics and can be used in surgery to repair or replace diseased sections of blood vessels .
Methods of Application or Experimental Procedures: PET is synthesized from terephthalic acid and ethylene glycol monomers . It can be knitted into a polyester tube, which is biologically inert .
Results or Outcomes: PET is used to make bottles for soda pop and other beverages. It is also formed into films called Mylar . Synthetic arteries can be made from PET, polytetrafluoroethylene, and other polymers .
2-Acetyl-4-chlorophenyl 4-methylbenzoate is a chemical compound with the molecular formula and a molecular weight of 288.73 g/mol. The compound features an acetyl group, a chlorophenyl moiety, and a methylbenzoate structure, making it a member of the benzoate ester family. It is primarily used in research applications, particularly in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities .
There is no current information available regarding the mechanism of action of this compound in biological systems or its interaction with other compounds.
These reactions highlight its versatility in synthetic organic chemistry .
Research indicates that 2-Acetyl-4-chlorophenyl 4-methylbenzoate exhibits significant biological activity. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological investigations .
Synthesis of 2-Acetyl-4-chlorophenyl 4-methylbenzoate can be achieved through several methods:
2-Acetyl-4-chlorophenyl 4-methylbenzoate has various applications:
Interaction studies of 2-Acetyl-4-chlorophenyl 4-methylbenzoate have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, indicating potential therapeutic applications. Further investigations are necessary to elucidate these interactions fully and assess their implications for drug design .
Several compounds share structural similarities with 2-Acetyl-4-chlorophenyl 4-methylbenzoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Acetylphenyl 4-methylbenzoate | C15H14O3 | Lacks chlorine substituent |
| 4-Chlorophenyl acetate | C9H9ClO | Simpler structure without benzoate functionality |
| Methyl 4-acetylbenzoate | C11H12O3 | No chlorine substituent |
Uniqueness:
2-Acetyl-4-chlorophenyl 4-methylbenzoate's unique combination of chlorination and acetylation provides distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as an antimicrobial agent further sets it apart from others within this chemical class .